Cas no 368870-06-8 (1-(4-Chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic Acid)

1-(4-Chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(4-CHLOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXYLIC ACID
- 1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
- 3-Pyrrolidinecarboxylicacid, 1-[2-(4-chlorophenyl)ethyl]-5-oxo-
- HMS1443M07
- A874256
- AKOS000345768
- SCHEMBL12741625
- DTXSID20381500
- FT-0605676
- 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylicacid
- CCG-251684
- AKOS022174793
- IDI1_015882
- CS-0313554
- SDCCGMLS-0066159.P001
- E78327
- 1-(4-Chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic acid, AldrichCPR
- MFCD01330893
- BS-4877
- 368870-06-8
- Maybridge3_004495
- STL096194
- 1-[2-(4-Chlorophenyl)ethyl]-5-oxo-pyrrolidine-3-carboxylic acid
- AG-219/13129135
- 1-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid
- 1-(4-Chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic Acid
-
- MDL: MFCD01330893
- インチ: InChI=1S/C13H14ClNO3/c14-11-3-1-9(2-4-11)5-6-15-8-10(13(17)18)7-12(15)16/h1-4,10H,5-8H2,(H,17,18)
- InChIKey: IMVZABZPKCETQX-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)Cl)CCN2CC(CC2=O)C(=O)O
計算された属性
- せいみつぶんしりょう: 267.06600
- どういたいしつりょう: 267.0662210g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- ゆうかいてん: 148-150
- PSA: 57.61000
- LogP: 1.75350
1-(4-Chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 25
- セキュリティの説明: 45
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- リスク用語:R36/37/38
- セキュリティ用語:S26;S37/39
1-(4-Chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic Acid 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
1-(4-Chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-4877-50MG |
1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
368870-06-8 | >90% | 50mg |
£102.00 | 2025-02-09 | |
TRC | C382490-1g |
1-(4-Chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic Acid |
368870-06-8 | 1g |
$ 320.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1215120-10g |
1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid |
368870-06-8 | 95% | 10g |
$1000 | 2024-06-03 | |
Key Organics Ltd | BS-4877-1MG |
1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
368870-06-8 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | BS-4877-10MG |
1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
368870-06-8 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Chemenu | CM196990-5g |
1-(4-Chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic acid |
368870-06-8 | 95% | 5g |
$704 | 2021-06-09 | |
Key Organics Ltd | BS-4877-100MG |
1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
368870-06-8 | >90% | 100mg |
£146.00 | 2025-02-09 | |
1PlusChem | 1P00784I-1g |
1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid |
368870-06-8 | 95% | 1g |
$101.00 | 2024-05-04 | |
1PlusChem | 1P00784I-250mg |
1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid |
368870-06-8 | 95% | 250mg |
$44.00 | 2024-05-04 | |
A2B Chem LLC | AD36322-1g |
1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid |
368870-06-8 | 95% | 1g |
$92.00 | 2024-04-20 |
1-(4-Chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic Acid 関連文献
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
1-(4-Chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic Acidに関する追加情報
1-(4-Chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic Acid: A Comprehensive Overview
The compound 1-(4-Chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic Acid, identified by the CAS number 368870-06-8, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a 4-chlorophenethyl group and a carboxylic acid moiety. The presence of the chlorophenethyl group introduces electronic and steric effects, which can influence the compound's reactivity and bioavailability.
Recent studies have highlighted the importance of pyrrolidine derivatives in medicinal chemistry, particularly in the design of bioactive molecules. The 5-oxo functionality within this compound suggests potential involvement in redox reactions or as a precursor for other functional groups. Additionally, the carboxylic acid group provides versatility in terms of functionalization, enabling the synthesis of esters, amides, or other derivatives that may exhibit enhanced pharmacokinetic properties.
The synthesis of 1-(4-Chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic Acid typically involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and cyclizations. Researchers have explored various synthetic pathways to optimize yield and purity, leveraging modern techniques such as microwave-assisted synthesis or catalytic methods. These advancements have not only improved the efficiency of synthesis but also opened avenues for large-scale production, which is crucial for preclinical and clinical studies.
In terms of applications, this compound has shown promise in several therapeutic areas. For instance, its ability to modulate enzyme activity or interact with cellular receptors makes it a valuable lead compound in drug discovery programs targeting diseases such as cancer, inflammation, or neurodegenerative disorders. Recent findings from in vitro studies suggest that this compound exhibits selective inhibitory effects on certain kinases, which are key players in signaling pathways implicated in cancer progression.
Beyond its direct applications in drug development, 1-(4-Chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic Acid serves as a versatile building block for constructing more complex molecular architectures. Its structural features allow for easy modification at various positions on the pyrrolidine ring or the phenethyl group, enabling chemists to explore a wide range of structural variations. This flexibility is particularly advantageous in combinatorial chemistry approaches aimed at discovering novel bioactive agents.
The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its three-dimensional conformation, binding affinity to target proteins, and potential metabolic pathways. These computational analyses complement experimental data, facilitating a more comprehensive evaluation of the compound's suitability for therapeutic applications.
In conclusion, 1-(4-Chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic Acid stands out as a valuable molecule with diverse applications in organic synthesis and drug discovery. Its unique structure and functional groups make it an attractive candidate for further research and development. As advancements in synthetic methods and computational tools continue to evolve, this compound is likely to play an increasingly important role in the creation of innovative pharmaceutical agents.
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